2,6-Dichloroquinazolin-4-amine
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Overview
Description
2,6-Dichloroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 6 positions of the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroquinazolin-4-amine typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 2,6-dichloroaniline with cyanogen bromide, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroquinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
2,6-Dichloroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the quinazoline ring.
4,6-Dichloroquinazoline: Similar but with different substitution patterns.
2,6-Dichloroquinoline: Similar but with a quinoline ring instead of quinazoline.
Uniqueness
2,6-Dichloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of chlorine atoms at the 2 and 6 positions enhances its potential for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2,6-dichloroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-6-5(3-4)7(11)13-8(10)12-6/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVXXSSMNSOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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